molecular formula C7H5FO2 B589444 2-Fluorobenzoic Acid-d4 CAS No. 646502-89-8

2-Fluorobenzoic Acid-d4

Cat. No. B589444
M. Wt: 144.138
InChI Key: NSTREUWFTAOOKS-RHQRLBAQSA-N
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Description

2-Fluorobenzoic acid is an aromatic organic compound with the formula FC6H4CO2H . It is one of three isomeric fluorobenzoic acids . Its conjugate base is 2-fluorobenzoate . The compound is an irritant . Its metabolism has been studied extensively in the field of microbiology .


Synthesis Analysis

The synthesis of 2-Fluorobenzoic Acid-d4 involves various chemical reactions . The corresponding 2-fluorobenzoyl chloride can be obtained by reacting 2-fluorobenzoic acid with an acid chloride agent such as SOCl2, PCl3, etc .


Molecular Structure Analysis

The molecular formula of 2-Fluorobenzoic Acid-d4 is C7H5FO2 . It is a 2-halobenzoic acid that is benzoic acid carrying a fluoro substituent at position 2 . It is a fluorobenzoic acid and a 2-halobenzoic acid . It is a conjugate acid of a 2-fluorobenzoate .


Physical And Chemical Properties Analysis

2-Fluorobenzoic Acid-d4 is a white to light yellow crystal powder . It is soluble in organic solvents such as benzene, toluene, ketone, and ether . Its molecular weight is 140.11 g/mol .

Scientific Research Applications

Isotope Dilution Mass Spectrometry

Müller and Seubert (2014) developed a method for the deuterium labeling of fluorobenzoic acids (FBAs) through an acidic H/D exchange of aromatic hydrogen atoms. This synthesis is advantageous for its simplicity, cost-effectiveness, and the absence of catalysts or further purification requirements. The double-deuterated FBAs serve as internal standards in organic isotope dilution mass spectrometry, enabling the accurate determination of FBAs in complex matrices with simplified analytical evaluation (Müller & Seubert, 2014).

Aggregation and Adsorption Behaviors

Landazuri et al. (2012) investigated the aggregation properties of 2-, 3-, and 4-fluorobenzoic acids and their salts in water, revealing that the position of the fluorine atom significantly impacts solubility, adsorption, and aggregation in solutions. This research provides insights into the behavior of fluorobenzoic acid derivatives in aqueous environments, contributing to the understanding of their potential applications in surfactant and micelle design (Landazuri et al., 2012).

Molecular Structure and Luminescence

Casanovas et al. (2019) synthesized dinuclear complexes using 2-fluorobenzoic acid, demonstrating the sensitization of visible and NIR emitting lanthanide(III) ions. These complexes exhibit photoluminescence in the solid state, with implications for materials science, particularly in the development of luminescent materials (Casanovas et al., 2019).

Vibrational Spectra Analysis

Mukherjee, Singh, and Yadav (2011) conducted a study on the vibrational spectra of 2,4,6-tri-fluorobenzoic acid, employing Raman and IR spectroscopy alongside DFT methods. This research aids in understanding the molecular vibrations and structural characteristics of fluorobenzoic acids, contributing to fields such as molecular spectroscopy and materials characterization (Mukherjee, Singh, & Yadav, 2011).

Safety And Hazards

2-Fluorobenzoic Acid-d4 is considered hazardous . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

The metabolism of 2-Fluorobenzoic Acid-d4 has been studied extensively in the field of microbiology . Future research could focus on further understanding its metabolic pathways and potential applications in various fields .

properties

IUPAC Name

2,3,4,5-tetradeuterio-6-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTREUWFTAOOKS-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)F)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80747800
Record name 2-Fluoro(~2~H_4_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluorobenzoic Acid-d4

CAS RN

646502-89-8
Record name 2-Fluoro(~2~H_4_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Sodium hydroxide (0.109 g) was dissolved in 2 ml of methanol in a 10-ml Kjeldahl flask fitted with a reflux condenser, after which 0.234 g of m-fluorophenyl o-fluorobenzoate was added, and the mixture was heated under reflux for 60 minutes. After cooling, the experiment was operated as in Referential Example 4 to confirm that the reaction mixture contained 140 mg (yield 100%) of o-fluorobenzoic acid and 112 mg (yield 100%) of m-fluorophenol.
Quantity
0.109 g
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reactant
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2 mL
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solvent
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Name
m-fluorophenyl o-fluorobenzoate
Quantity
0.234 g
Type
reactant
Reaction Step Two
Yield
100%

Synthesis routes and methods II

Procedure details

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C1CC2(PC34CCC(CC3)C4)CCC1C2
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Synthesis routes and methods III

Procedure details

Sodium chlorite (1.45 g, 16.11 mmol) in 2 mL water was added at 0° C. to 2-fluoro-benzaldehyde (0.5 g, 4.03 mmol) in 5 mL acetone. After 5 minutes, sulphamic acid (1.17 gm, 12.086 mmol) was added and the resulting mixture was stirred at 0° C. for 20 minutes. Water was then added, and the resulting precipitate was filtered under reduced pressure. The aqueous layer was extracted with EtOAc and washed with brine. The organic phase was dried over Na2SO4 and concentrated under reduced pressure to afford 2-fluorobenzoic acid in 86% yield.
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
0.5 g
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reactant
Reaction Step One
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2 mL
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solvent
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5 mL
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1.17 g
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Synthesis routes and methods IV

Procedure details

Sodium carbonat (3.34 g, 32 mmols), 1-bromo-2-fluorobenzene (3.68 g, 21 mmols), water (1.1 g, 63 mmol) and 40 ml of dioxane are placed in a glass autoclave. The autoclave is rinsed with nitrogen and heated to 120° C. A solution of palladium bis(benzonitrile) dichloride (161 mg, 0.42 mmols) and dinorbornylphosphine (420 mg, 1.90 mmols) in 2 ml of dioxane (prepared under argon) is added, and then 6 bars CO are applied. After 16 hours at 135° C., the mixture is allowed to cool. The reaction mixture is taken up in sodium hydroxide solution and diethyl ether. The aqueous phase is separated and acidified with concentrated hydrochloric acid. The title compound precipitates in the form of colourless crystals. Yield of title compound: 1.6 g (54%).
Quantity
3.34 g
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reactant
Reaction Step One
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3.68 g
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reactant
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1.1 g
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dinorbornylphosphine
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420 mg
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Reaction Step Six
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2 mL
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Reaction Step Six
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161 mg
Type
catalyst
Reaction Step Six
Quantity
40 mL
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solvent
Reaction Step Seven

Synthesis routes and methods V

Procedure details

Synthesized as described above for 8-(2-fluorophenyl)-purine, except that 2,3-difluorobenzoic acid was used instead of 2-fluorobenzoic acid (white powder, yield: 45.7%)
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Yield
45.7%

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